p-Quinquephenyl

Übersicht

Beschreibung

P-Quinquephenyl is a useful research compound. Its molecular formula is C30H22 and its molecular weight is 382.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Wachstum großflächiger freistehender einkristalliner Filme Es wurden Studien zum Wachstum großflächiger freistehender einkristalliner Filme von p-Quinquephenyl durchgeführt . Hochwertige Kristalle wurden durch langsames Abkühlen einer heißen Chlorbenzollösung gezüchtet . Diese Kristalle sind von großem Interesse für die organische Optoelektronik .

Photolumineszenzeigenschaften

this compound ist bekannt als ein hochstabiler blauer Emitter mit einer hohen externen Photolumineszenzquantenausbeute (PLQY) in den Kristallen . Die optischen Absorptions- und Photolumineszenzspektren von Lösungen und kristallinen Filmen wurden erhalten und analysiert .

Solvatochromie

Ein positiver solvatochromer Effekt wurde bei der Untersuchung von this compound festgestellt . Solvatochromie ist die Fähigkeit einer chemischen Substanz, die Farbe aufgrund einer Änderung ihrer Umgebungspolarität zu ändern.

4. Epitaxiale Ordnung durch Oberflächenkorrugation Ein 30 nm dicker this compound-Film wurde durch Molekularstrahldeposition auf einer Cu(110)(2×1)O-Einkristalloberfläche gezüchtet . Die Morphologie des Dünnfilms wurde mittels Lichtmikroskopie und Rasterkraftmikroskopie untersucht, und die kristallo-graphische Struktur des Dünnfilms wurde mittels Röntgenbeugungsmethoden untersucht .

Organische Leuchtdioden

Das Molekül this compound gehört zur Klasse der Oligo-Phenylene, die als stabile blaue Emitter in organischen Leuchtdioden bekannt sind .

Supraleitende Eigenschaften

In einer kürzlich veröffentlichten Arbeit wurde berichtet, dass kaliumdotierte this compound-Kristalle supraleitende Eigenschaften bei Temperaturen unter 7,3 K aufweisen .

Safety and Hazards

When handling p-Quinquephenyl, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

p-Quinquephenyl is a unique compound that primarily targets the formation of supramolecular nano-assemblies . It incorporates lateral hydroxyl or methoxyl groups in the center positions and oligo (ethylene oxide)s as the coil segments . These molecules are the primary targets of this compound and play a significant role in its self-assembling behavior .

Mode of Action

This compound interacts with its targets through non-covalent interactions . Molecules with lateral methoxyl groups in the rod segments self-assemble into oblique columnar structures in the crystalline phase and transform into nematic phases . On the other hand, molecules with hydroxyl groups in the center of their rod segments self-organize into hexagonal perforated lamellar and oblique columnar nano-structures in the crystalline and liquid crystalline phase, respectively .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of various supramolecular nano-structures . The lateral methoxyl or hydroxyl groups, present in the center of the rod segments, significantly influence the formation of these structures . The downstream effects include the aggregation of these molecules into nano-ribbons and vesicles in aqueous solutions, depending on their lateral groups and oligo (ethylene oxide) chain lengths .

Pharmacokinetics

The compound’s ability to form various supramolecular nano-structures suggests potential implications for its bioavailability .

Result of Action

The primary result of this compound’s action is the formation of various supramolecular nano-structures . These structures are formed in both the bulk state and in aqueous solution, demonstrating the compound’s versatile self-assembling behavior . In addition, this compound has been shown to exhibit superconducting properties when doped with potassium .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of aqueous solutions and the type of lateral groups present in the rod segments . These factors significantly influence the formation of various supramolecular nano-structures . Furthermore, the superconducting properties of this compound are observed when the compound is doped with potassium .

Biochemische Analyse

Biochemical Properties

p-Quinquephenyl plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can bind to certain proteins, altering their conformation and activity. This interaction can influence enzymatic reactions, either inhibiting or enhancing the enzyme’s function. The compound’s rigid structure allows it to fit into specific binding sites on proteins, making it a valuable tool for studying protein-ligand interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzymatic activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites. This inhibition can affect the overall metabolic balance within the cell, leading to changes in cellular function and health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help localize this compound to specific cellular compartments, where it can exert its effects. The compound’s distribution can also affect its accumulation within cells, influencing its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules within these compartments. For example, in the nucleus, this compound can interact with transcription factors, influencing gene expression .

Eigenschaften

IUPAC Name |

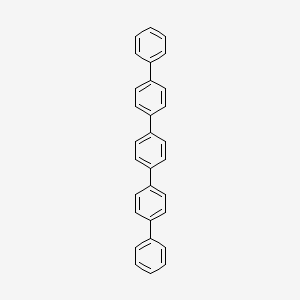

1,4-bis(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCUOJTVNIHQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184751 | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-05-0 | |

| Record name | p-Quinquephenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quinquephenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinquephenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: p-Quinquephenyl, also known as pentaphenyl, has a molecular formula of C30H22 and a molecular weight of 382.51 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize this compound. These include:

- UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule and can be used to determine the band gap. Studies have shown absorption peaks around 325 nm and a band gap of 3.27–3.34 eV for this compound derivatives. []

- Fluorescence spectroscopy: Reveals information about the excited state properties of the molecule. This compound exhibits strong blue fluorescence, with emission maxima varying depending on the solvent and aggregation state. [, ]

- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule. Characteristic bands in the region of 680-920 cm-1 have been observed and assigned. []

- Raman spectroscopy: Complementary to IR spectroscopy, provides information about molecular vibrations. Studies have focused on chain length effects on specific vibrational modes. []

- NMR spectroscopy: Both 1H and 13C NMR data have been used to confirm the structure and analyze the chemical environment of protons and carbons in this compound and its derivatives. [, ]

ANone: this compound exhibits various phase transitions depending on temperature:

- Crystalline phase: At room temperature, this compound exists as a crystalline solid. [, , ] It undergoes a solid-state transition upon cooling to 110 K, attributed to a conformational change from an averaged planar to a static non-planar structure. []

- Liquid crystalline phases: Upon heating, this compound transitions to a nematic phase and a monotropic smectic A phase before melting. [, , ] The nematic phase exhibits only orientational order, while the smectic A phase possesses both orientational and positional order. []

- Isotropic phase: At even higher temperatures, this compound transitions to an isotropic liquid. [, ]

A: High-pressure studies using X-ray diffraction have revealed changes in the intermolecular distances and molecular arrangement of crystalline this compound. [, ] These changes influence bulk properties like optical response and charge transport. The bulk modulus of this compound has been determined to be 93 kbar, with a pressure derivative of 7.5. [, ]

A: The solubility of this compound depends on its structure and the presence of substituents. While unsubstituted this compound has limited solubility, derivatives with phenyl or biphenyl side groups exhibit enhanced solubility in organic solvents like tetrahydrofuran and chloroform. [] Introducing alkoxy side chains can further improve solubility. []

ANone: Due to its electronic and structural properties, this compound and its derivatives have been explored for various applications, including:

- Organic thin film transistors (OTFTs): this compound exhibits promising field-effect mobility (10-1 cm2/V s) and on/off current ratios (105-106), making it a potential candidate for OTFTs. []

- Organic light-emitting diodes (OLEDs): Derivatives like perfluoro-1,3,5-tris(this compound)benzene (PF-16Y) have been investigated as electron-transport layers in OLEDs due to their high electron mobility. [, ]

- Blue-light-emitting materials: Polyamides containing this compound units exhibit strong blue fluorescence, making them suitable for light-emitting applications. []

A: The high degree of molecular ordering observed in this compound films, revealed through X-ray diffraction, is believed to contribute to its good field-effect mobility in OTFTs. [] Longer chain oligophenyls like p-sexiphenyl show even higher mobility, suggesting that increasing the chain length can enhance charge transport properties. []

A: Studies have investigated the interaction of this compound with alkali metals like potassium. [, , ] Doping this compound with potassium leads to interesting electronic changes and potential superconducting behavior. Raman spectroscopy has revealed the formation of bipolarons upon potassium intercalation, highlighting the role of charge transfer in these interactions. [, ]

ANone: Yes, this compound can be chemically modified to create a diverse range of materials. Researchers have successfully synthesized various derivatives, including:

- Ethynyl-substituted p-quinquephenyls: These derivatives can be further converted into extended fused-ring structures with interesting optical properties. [, ]

- Alkoxy-substituted this compound polyesters: These polymers exhibit liquid crystalline behavior and have potential applications in areas like displays and sensors. []

- Polyamides and polyimides: Incorporating this compound units into the polymer backbone results in materials with high thermal stability and solubility in organic solvents. [, ]

A: Studies have demonstrated that externally introduced bromine atoms can steer the on-surface reactions of this compound on copper surfaces. [] The presence of bromine at a specific stoichiometric ratio promotes highly selective trans-dehydrogenation coupling at the meta-C-H site of this compound molecules. This selectivity arises from the influence of bromine on the molecular assembly structure, electronic properties, and adsorption stability of the reacting molecules. []

ANone: Yes, computational chemistry has been employed to study the conformational properties and electronic structure of this compound:

- Torsional energy calculations: Density functional theory (DFT) calculations have been used to investigate the torsional energy curves of this compound, revealing the energy barriers associated with rotations around the phenyl-phenyl bonds. [] These calculations provide insights into the conformational preferences and flexibility of the molecule.

- Molecular dynamics simulations: Simulations have been used to understand the dynamic behavior of this compound in different phases and to investigate its self-assembly properties. [, ] These simulations help to elucidate the relationship between molecular structure, intermolecular interactions, and macroscopic properties.

A: this compound played a crucial role in understanding liquid crystals. Early observations of its liquid crystalline behavior, along with its homologues like p-sexiphenyl, contributed significantly to the development of theories and models describing the behavior of rod-like molecules in liquid crystalline phases. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.